molecular formula C14H15NO3 B131100 Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate CAS No. 157169-68-1

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate

Cat. No.: B131100
CAS No.: 157169-68-1
M. Wt: 245.27 g/mol
InChI Key: FQPFECCIWLWKER-UHFFFAOYSA-N
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Description

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 2, and an acetate ester at position 2. The molecular formula is C₁₄H₁₅NO₃ (calculated from structural analysis), with a molecular weight of 245.28 g/mol.

Properties

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFECCIWLWKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440806
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157169-68-1
Record name Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates but may complicate purification.

  • Chloroform and toluene are preferred for reflux conditions due to high boiling points.

Catalytic Systems

  • POCl₃ vs. PCl₅ : POCl₃ offers better selectivity for oxazole formation over thiazole byproducts.

  • Pd Catalysts : Ligand choice (e.g., PPh₃ vs. XPhos) impacts coupling efficiency.

Purification Challenges

  • Silica Gel Chromatography : Required for removing unreacted β-keto esters.

  • Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals.

Mechanistic Insights

Cyclodehydration Pathway

The Hantzsch mechanism involves:

  • Nucleophilic attack by the amide on the β-keto carbonyl.

  • Proton transfer and cyclization to form the oxazole ring.

  • Elimination of water, driven by POCl₃.

Steric and Electronic Effects

  • 4-Methylphenyl Group : Electron-donating methyl substituents enhance ring stability but may slow electrophilic substitutions.

  • 5-Methyl Position : Steric hindrance at C-5 necessitates elevated temperatures for complete cyclization .

Scientific Research Applications

Chemical Properties and Structure

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and a molar mass of 245.27 g/mol. The compound features a five-membered oxazole ring, which is known for its diverse chemical reactivity. The unique structure contributes to its potential biological activities.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its biological activities:

  • Anti-inflammatory Properties : Compounds containing oxazole rings have shown promise in modulating inflammatory responses.
  • Immunomodulatory Effects : Isoxazole derivatives can influence immune functions, potentially inhibiting antibody production and affecting lymphocyte proliferation.

Biological Studies

Research has indicated that this compound may possess antimicrobial and anticancer properties. Its interaction with biological targets is crucial for understanding its pharmacodynamics:

  • Mechanism of Action : The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity and interfering with cellular pathways .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features make it valuable in developing specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

(a) Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
  • Core Structure : 1,3-thiazolidin-4-one (sulfur-containing five-membered ring with a ketone and thioxo group).
  • Substituents : A 4-hydroxy-3-methoxybenzylidene group at position 5 and an acetate ester.
  • Molecular Formula: C₁₄H₁₃NO₅S₂ (MFCD02165721), molecular weight 339.39 g/mol.
  • Key Differences: The thiazolidinone core introduces sulfur atoms, altering electronic properties and reactivity compared to the oxazole ring. This compound is structurally bulkier due to the benzylidene substituent .
(b) [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate
  • Core Structure : Pyrazole (two adjacent nitrogen atoms in a five-membered ring).
  • Substituents : A 4-methylphenylsulfanyl group at position 4, a phenyl group at position 2, and a methoxyacetate ester.
  • Molecular Formula : C₂₁H₂₀N₂O₃S, molecular weight 380.46 g/mol .
  • Key Differences : The pyrazole core lacks oxygen, reducing polarity compared to oxazole. The sulfanyl (S–) group increases hydrophobicity, and the methoxyacetate ester adds steric bulk .
(c) 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate
  • Core Structure : 4,5-dihydro-1,3-oxazol-5-one (partially saturated oxazole with a ketone).
  • Substituents : A methyl group at position 2 and an acetate-substituted phenyl group.
  • Key Differences: The dihydro-oxazolone core is non-aromatic, reducing conjugation stability.

Functional Group Variations

(a) Ester Modifications
  • The target compound’s methyl acetate group contrasts with methoxyacetate in the pyrazole derivative () and phenyl acetate in the dihydro-oxazolone (). These variations affect solubility and metabolic stability.
(b) Aromatic Substituents
  • The 4-methylphenyl group in the target compound is simpler than the trimethoxyphenyl group in the oxazole derivative () or the 4-hydroxy-3-methoxybenzylidene group in the thiazolidinone (). Bulkier substituents may hinder crystallinity but improve target binding in drug design .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate 1,3-oxazole C₁₄H₁₅NO₃ 245.28 4-methylphenyl, methyl, acetate
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 1,3-thiazolidinone C₁₄H₁₃NO₅S₂ 339.39 Benzylidene, thioxo, acetate
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate Pyrazole C₂₁H₂₀N₂O₃S 380.46 Phenyl, sulfanyl, methoxyacetate
4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate Dihydro-oxazolone C₁₄H₁₃NO₄ 259.26 Phenyl acetate, methyl

Biological Activity

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate is a compound belonging to the oxazole family, characterized by its unique structural features, including a methyl ester functional group and an oxazole ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 157169-68-1

The oxazole ring contributes to the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry. The presence of the 4-methylphenyl group at the 2-position of the oxazole ring may enhance its pharmacological properties by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. Research indicates that compounds containing oxazole rings can participate in various chemical transformations, which may lead to enhanced biological activity or altered pharmacological profiles.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that oxazole derivatives can modulate immune responses and inhibit microbial growth. For instance:

  • Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195

These findings highlight the potential of this compound as an antibacterial agent .

Anticancer Potential

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cellular pathways involved in tumor growth and proliferation. The unique structure of the compound allows it to act as a scaffold for designing new therapeutic agents targeting various cancers .

Case Studies and Research Findings

  • Immunomodulatory Effects : A study on oxazole derivatives indicated that certain compounds could inhibit antibody production and influence lymphocyte proliferation, suggesting potential applications in autoimmune disorders.
  • Chemical Transformations : Investigations into the synthetic routes of this compound have revealed that it can undergo nucleophilic substitutions or cycloaddition reactions due to the electrophilic nature of the oxazole nitrogen.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
Methyl [5-methyl-2-phenyl-1,3-oxazol-4-YL]acetateLacks 4-methyl substituentModerate antibacterial
Methyl [5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-YL]acetateContains a chlorophenyl groupEnhanced anticancer potential
Methyl [5-methyl-2-(4-methoxyphenyl)-1,3-oxazol-4-YL]acetateContains a methoxy groupVariable antimicrobial effects

This comparison indicates that structural modifications significantly influence the biological activities of these compounds.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester functional group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Example Reaction:
Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate → 2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid

Reagent/Conditions Yield Product Application
1 M NaOH in methanol, 50°C, overnight 70–84%Precursor for amide coupling in drug development

Reductive Amination

The oxazole ring’s electron-deficient nitrogen participates in reductive amination to form secondary amines.

Example Reaction:
Reaction with glyoxylic acid and sodium triacethoxyborohydride:

Reagent/Conditions Yield Key Product
Glyoxylic acid monohydrate, NaBH(OAc)₃, methanol, RT 91%Ethyl 2-[2,6-dimethyl-4-({[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)phenoxy]-2-methylpropanoate

Amide Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) engages in peptide-like couplings using carbodiimide reagents.

Example Reaction:
Synthesis of 2-[4-({[2-(azetidin-1-yl)-2-oxoethyl][(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-2,6-dimethylphenoxy]-2-methylpropanoic acid (4h ):

Reagent/Conditions Yield Biological Relevance
EDCI, HOBt, DMF, azetidine 30%Anticancer candidate with apoptosis-inducing activity

Cyclization with Triphosgene

Triphosgene facilitates cyclization to form urea or carbamate derivatives.

Example Reaction:
Formation of cyclic carbamates:

Reagent/Conditions Yield Product Structure
Triphosgene, 1,4-dioxane, 60°C 84%Zwitterionic compounds with potential immunomodulatory effects

Thiolation with Lawesson’s Reagent

The oxazole ring undergoes sulfur incorporation to form thioamide derivatives.

Example Reaction:
Conversion of amide to thioamide:

Reagent/Conditions Yield Application
Lawesson’s reagent, THF, reflux 88%Enhanced enzyme inhibition profiles

Ester Reduction to Alcohol

The methyl ester group can be reduced to a primary alcohol, though direct evidence for this compound is limited. Related oxazole esters (e.g., ethyl analogs) are reduced using LiBH₄ or NaBH₄.

Mechanistic Insights

  • Oxazole Reactivity : The oxazole ring’s nitrogen participates in electrophilic substitutions, while the ester group enables nucleophilic acyl substitutions.

  • Steric Effects : The 4-methylphenyl group influences reaction rates by sterically hindering access to the oxazole’s 2-position .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, particularly in oncology and immunology research. Further studies could explore its applications in asymmetric catalysis or photochemical transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate?

  • Methodological Answer : The compound can be synthesized via ring-opening and recyclization of oxazole derivatives. For example, heating diethyl 5-(2-acylhydrazino)-2-[(4-methylphenyl)-1,3-oxazol-4-yl]phosphonates in acetic acid facilitates ester hydrolysis and heterocyclic rearrangement, yielding phosphonic acid derivatives and analogous oxazole esters . Similar routes for structurally related oxazole derivatives involve coupling reactions with methyl acetates under controlled conditions, leveraging nucleophilic substitution at the oxazole C4 position .

Q. How is the crystal structure of this compound determined and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, with validation via R-factors (e.g., R1 < 0.05 for high-quality data). Adjacent molecules in the lattice may form 3D networks via N–H⋯N hydrogen bonds, as seen in analogous oxadiazole structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms molecular weight (e.g., exact mass = 273.1003 g/mol for C₁₅H₁₅NO₃) and fragmentation patterns .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.3–2.5 ppm, oxazole protons at δ 6.8–7.2 ppm).
  • FT-IR : Peaks at 1740–1720 cm⁻¹ confirm ester carbonyl groups .

Advanced Research Questions

Q. How do substituents influence the hydrolysis stability of the methyl ester group in this compound?

  • Methodological Answer : The ester’s stability under basic conditions follows the BAc2 mechanism. Electron-withdrawing groups on the phenyl ring accelerate hydrolysis by stabilizing the tetrahedral intermediate. For example, 4-acetoxymethylphenyl acetate hydrolyzes faster (k = 4.56 mol⁻¹·l·s⁻¹) than 4-methylphenyl analogs (k = 1.96 mol⁻¹·l·s⁻¹) due to charge delocalization in the transition state. Methanolysis experiments with methoxide ions can quantify reactivity trends .

Q. What computational approaches predict the electronic properties and reactivity of this oxazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. For oxazole analogs, HOMO localization on the oxazole ring suggests nucleophilic attack at C4. Molecular docking studies may predict bioactivity, such as enzyme inhibition, by simulating interactions with active sites .

Q. How can crystallographic data resolve contradictions in reported structural motifs for similar oxazole derivatives?

  • Methodological Answer : Discrepancies in bond lengths or torsion angles (e.g., C–O vs. C–N distances in oxazole rings) are resolved using SHELXL’s restraints/constraints. For example, anisotropic refinement of displacement ellipsoids and Hirshfeld surface analysis differentiate static disorder from dynamic motion. WinGX and ORTEP visualize packing diagrams to validate hydrogen-bonding networks .

Q. What strategies optimize the synthesis yield of this compound under scale-up conditions?

  • Methodological Answer :

  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances regioselectivity for aryl-oxazole bonds.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .

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